2,4-Bis(benzyloxy)-6-bromopyrimidine
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Overview
Description
2,4-Bis(benzyloxy)-6-bromopyrimidine is a chemical compound with the molecular formula C18H15BrN2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine The compound is characterized by the presence of two benzyloxy groups at the 2 and 4 positions and a bromine atom at the 6 position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(benzyloxy)-6-bromopyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dihydroxypyrimidine and benzyl bromide.
Formation of Benzyloxy Groups: The hydroxyl groups at the 2 and 4 positions of the pyrimidine ring are converted to benzyloxy groups through a nucleophilic substitution reaction with benzyl bromide in the presence of a base such as potassium carbonate.
Bromination: The final step involves the bromination of the 6 position of the pyrimidine ring using a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(benzyloxy)-6-bromopyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6 position can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, and reduced to form benzyl alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used in polar aprotic solvents like dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or methanol.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 2,4-bis(benzyloxy)-6-azidopyrimidine or 2,4-bis(benzyloxy)-6-thiopyrimidine can be formed.
Coupling Products: Products with extended aromatic systems or functionalized pyrimidine derivatives.
Oxidation and Reduction Products: Corresponding aldehydes, carboxylic acids, or alcohols derived from the benzyloxy groups.
Scientific Research Applications
2,4-Bis(benzyloxy)-6-bromopyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,4-Bis(benzyloxy)-6-bromopyrimidine depends on its specific application:
Enzyme Inhibition: The compound can act as an inhibitor of enzymes by binding to the active site and preventing substrate access.
Molecular Targets and Pathways: The compound may interact with various molecular targets, including proteins and nucleic acids, affecting cellular pathways involved in growth, apoptosis, and signal transduction.
Comparison with Similar Compounds
2,4-Bis(benzyloxy)-6-bromopyrimidine can be compared with other similar compounds, such as:
2,4-Bis(benzyloxy)-5-bromopyrimidine: Similar structure but with the bromine atom at the 5 position, leading to different reactivity and applications.
2,4-Bis(benzyloxy)-5-arylpyrimidines: These compounds have aryl groups at the 5 position and are studied for their potential as HSP90 inhibitors.
2,4-Bis(benzyloxy)phenyl derivatives: These compounds have similar benzyloxy groups but differ in the core structure, leading to variations in chemical and biological properties.
Properties
CAS No. |
70523-27-2 |
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Molecular Formula |
C18H15BrN2O2 |
Molecular Weight |
371.2 g/mol |
IUPAC Name |
4-bromo-2,6-bis(phenylmethoxy)pyrimidine |
InChI |
InChI=1S/C18H15BrN2O2/c19-16-11-17(22-12-14-7-3-1-4-8-14)21-18(20-16)23-13-15-9-5-2-6-10-15/h1-11H,12-13H2 |
InChI Key |
JVMANPYCAJCWPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=NC(=N2)OCC3=CC=CC=C3)Br |
Origin of Product |
United States |
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